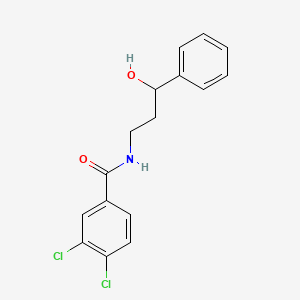

3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide” is a synthetic compound . It is also known as AH-7921 . It is a designer opioid with approximately 80% of morphine’s µ-agonist activity .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide” are complex and involve multiple steps. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Polymer Synthesis and Functionalization :

- The synthesis and functionalization of polymers using compounds like 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide is a significant area of research. For example, Summers and Quirk (1998) detailed the synthesis of ω-amidopolystyrene and its conversion to aromatic carboxyl chain-end functionalized polystyrene using related compounds (Summers & Quirk, 1998).

Synthesis of Aromatic Compounds :

- Compounds like 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide are used in synthesizing various aromatic compounds. Holzer and Hahn (2003) researched the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, demonstrating the utility of similar benzamide derivatives in synthesizing heterocyclic compounds (Holzer & Hahn, 2003).

Antipathogenic Properties :

- The antipathogenic activity of derivatives of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide has been a subject of research. Limban et al. (2011) synthesized and characterized a number of acylthioureas with significant activity against bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Polyamides :

- The role of similar compounds in the synthesis and characterization of new polyamides is also noteworthy. Liaw et al. (2002) prepared highly soluble polyamides using diamines derived from related compounds, demonstrating their application in polymer science (Liaw, Huang, Hsu, & Chen, 2002).

Photophysical Studies :

- Research by Raju et al. (2016) on photophysical studies and photostability of NIR probes with benzamide derivatives highlights the application of these compounds in studying light-sensitive materials (Raju, Carvalho, Leitão, Coutinho, & Gonçalves, 2016).

Insecticide Development :

- The development of insecticides is another area where these compounds have been researched. Schaefer et al. (1978) investigated the activity of substituted benzamides, like 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide, against mosquitoes, demonstrating their potential in pest control (Schaefer, Miura, Wilder, & Mulligan, 1978).

Drug Degradation Studies :

- Santos et al. (2013) conducted degradation studies of a compound similar to 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide under basic conditions, highlighting its significance in understanding drug stability (Santos, Macedo, Lopes, Pádua, & Oliveira, 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Propriétés

IUPAC Name |

3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c17-13-7-6-12(10-14(13)18)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTAWKJYQMJYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)

![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)

![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)

![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2761876.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761879.png)